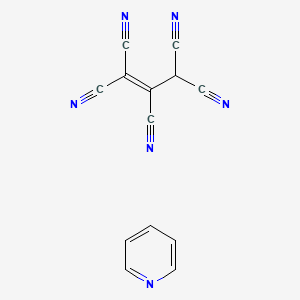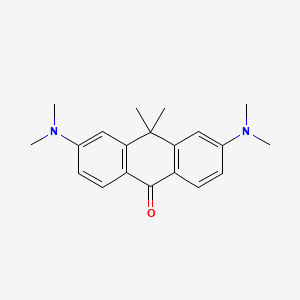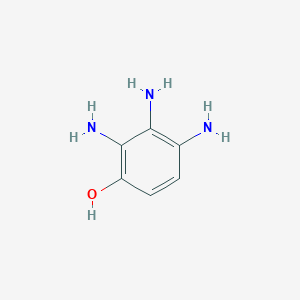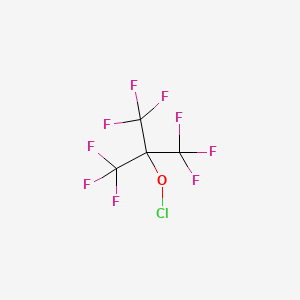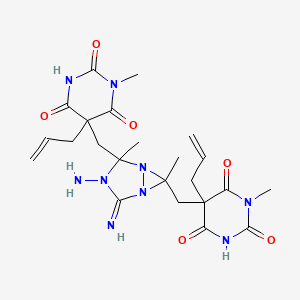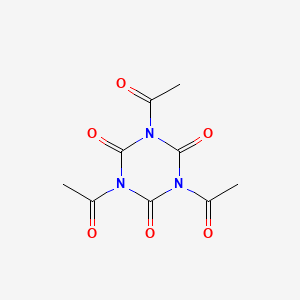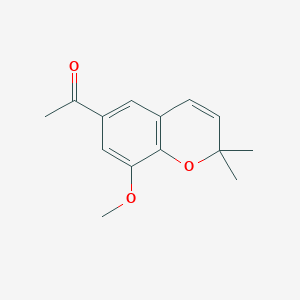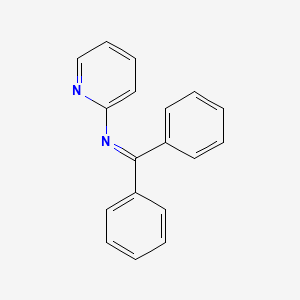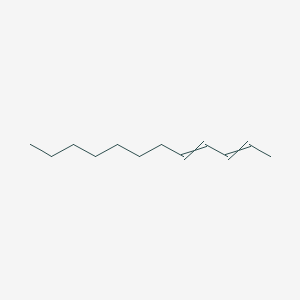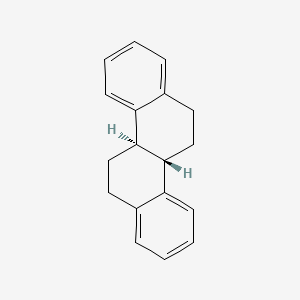
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H18. This compound is a derivative of chrysene, which consists of four fused benzene rings. Chrysene and its derivatives are known for their presence in coal tar and creosote, and they have been studied for their potential carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- typically involves the hydrogenation of chrysene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the chrysene molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. the general approach involves the same hydrogenation process, scaled up to meet industrial demands. The purity and yield of the product are critical factors in industrial settings, requiring precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Mecanismo De Acción
The mechanism by which Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways affected by this compound are primarily those related to cell growth and division, making it a subject of interest in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: The parent compound with a similar structure but without the hydrogenation.
Tetrahydrochrysene: A partially hydrogenated derivative.
2,8-Dihydroxyhexahydrochrysene: A hydroxylated derivative with estrogenic properties.
Uniqueness
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is unique due to its specific hydrogenation pattern, which affects its chemical reactivity and biological interactions. Compared to its parent compound, it has different physical and chemical properties, making it useful for specific applications in research and industry .
Propiedades
Número CAS |
31579-70-1 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
(4bS,10bR)-4b,5,6,10b,11,12-hexahydrochrysene |
InChI |
InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8,17-18H,9-12H2/t17-,18+ |
Clave InChI |
QEPVMZBHTZAQMT-HDICACEKSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@@H]3[C@@H]1C4=CC=CC=C4CC3 |
SMILES canónico |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


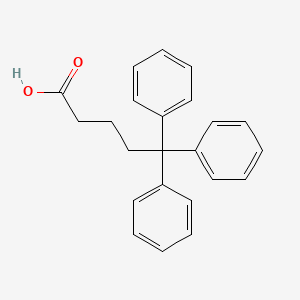
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
